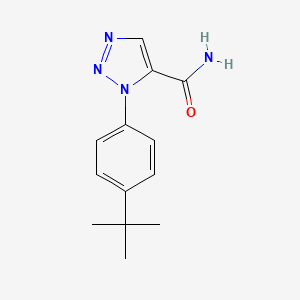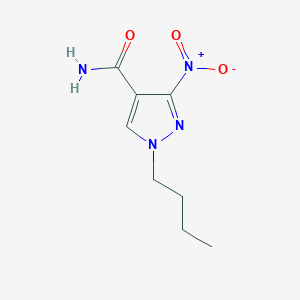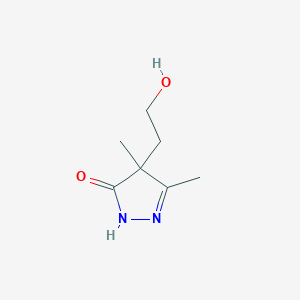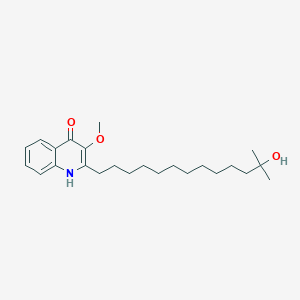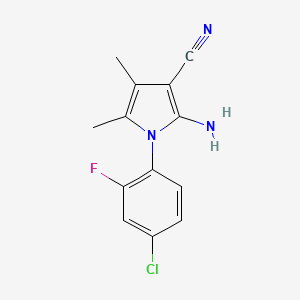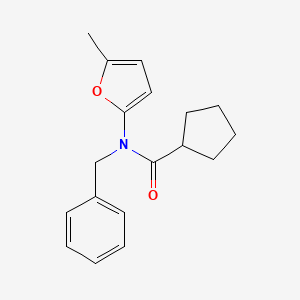
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzylidene group substituted with two chlorine atoms at the 3 and 4 positions, linked to an oxazole ring, which is further substituted with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
作用機序
The mechanism of action of 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound’s structure allows it to bind to specific molecular targets, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity, by disrupting essential cellular processes .
類似化合物との比較
Similar Compounds
N’-(3,4-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide: Shares the benzylidene group with chlorine substitutions but differs in the attached functional groups.
N’-(3,4-Dichlorobenzylidene)-2-phenyl-4-quinolinecarbohydrazide: Similar benzylidene group but attached to a quinoline ring, offering different biological activities.
Uniqueness
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is unique due to its oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new materials .
特性
分子式 |
C11H7Cl2NO2 |
|---|---|
分子量 |
256.08 g/mol |
IUPAC名 |
(4E)-4-[(3,4-dichlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-14-10(11(15)16-6)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3/b10-5+ |
InChIキー |
FWLIOHZSWASSAO-BJMVGYQFSA-N |
異性体SMILES |
CC1=N/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
